N,N-diethyl-3-(4-fluorobenzenesulfonamido)-4-methoxybenzene-1-sulfonamide
Description
N,N-diethyl-3-(4-fluorobenzenesulfonamido)-4-methoxybenzene-1-sulfonamide is a complex organic compound characterized by the presence of sulfonamide groups, a fluorobenzene ring, and methoxy substituents
Properties
IUPAC Name |
N,N-diethyl-3-[(4-fluorophenyl)sulfonylamino]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O5S2/c1-4-20(5-2)27(23,24)15-10-11-17(25-3)16(12-15)19-26(21,22)14-8-6-13(18)7-9-14/h6-12,19H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFGSBIVHXEFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(4-fluorobenzenesulfonamido)-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration: of a suitable benzene derivative to introduce nitro groups.
Reduction: of the nitro groups to amines.
Sulfonation: to introduce sulfonamide groups.
Alkylation: to attach diethyl groups.
Methoxylation: to introduce methoxy groups.
Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and reducing agents like hydrogen gas or metal catalysts for reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-(4-fluorobenzenesulfonamido)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
N,N-diethyl-3-(4-fluorobenzenesulfonamido)-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for developing advanced materials with specific properties.
Biological Studies: Researchers may use it to study the interactions of sulfonamide groups with biological targets.
Industrial Applications: It can serve as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which N,N-diethyl-3-(4-fluorobenzenesulfonamido)-4-methoxybenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, while the fluorobenzene ring may enhance binding affinity through hydrophobic interactions. The methoxy group can also influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-butylbenzenesulfonamide
- N-ethylbenzenesulfonamide
- N-methylbenzenesulfonamide
Uniqueness
N,N-diethyl-3-(4-fluorobenzenesulfonamido)-4-methoxybenzene-1-sulfonamide is unique due to the presence of both diethyl and methoxy groups, which can significantly influence its chemical properties and reactivity compared to other sulfonamides. The fluorine atom also adds to its distinctiveness by enhancing its stability and potential biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
